Alloc-Gly-OH.DCHA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;2-(prop-2-enoxycarbonylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C6H9NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2-3-11-6(10)7-4-5(8)9/h11-13H,1-10H2;2H,1,3-4H2,(H,7,10)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGNWCIOTXQIKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCC(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Alloc-Gly-OH.DCHA: A Technical Guide for Researchers

An In-depth Technical Guide on N-α-(Allyloxycarbonyl)glycine Dicyclohexylammonium (B1228976) Salt for Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(Allyloxycarbonyl)glycine dicyclohexylammonium salt, commonly abbreviated as Alloc-Gly-OH.DCHA, is a protected amino acid derivative frequently utilized in peptide synthesis. The allyloxycarbonyl (Alloc) group serves as a protecting group for the α-amino functionality of glycine. The formation of a dicyclohexylammonium (DCHA) salt enhances the stability and handling of the parent N-protected amino acid, which is often an oil or difficult to crystallize in its free acid form. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its utility in peptide and medicinal chemistry.

Chemical Structure and Properties

This compound is an ionic compound formed from the proton transfer between N-α-(Allyloxycarbonyl)glycine and the basic secondary amine, dicyclohexylamine.

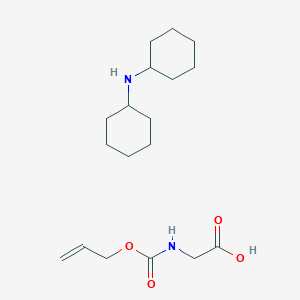

Chemical Structure Diagram

Caption: Chemical structure of this compound, showing the ionic interaction between the N-α-(Allyloxycarbonyl)glycine anion and the dicyclohexylammonium cation.

Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below. It is important to note that while the molecular formula and weight are well-established, specific experimental data such as melting point and detailed spectral analyses for this particular salt are not consistently reported in publicly available literature. The data presented are a combination of information from chemical suppliers and computational predictions.

| Property | Value | Citation(s) |

| Synonyms | N-α-Allyloxycarbonyl-glycine dicyclohexylammonium salt, Aloc-Gly-OH DCHA | [1][2] |

| CAS Number | 110637-40-6 | [3] |

| Molecular Formula | C₁₈H₃₂N₂O₄ | [3] |

| Molecular Weight | 340.46 g/mol | [3] |

| Appearance | White to off-white solid | |

| Storage Conditions | Room temperature, under an inert atmosphere |

Experimental Protocols

The use of this compound in peptide synthesis first requires the liberation of the free N-protected amino acid from its dicyclohexylammonium salt. Subsequently, the Alloc protecting group can be removed under specific conditions to allow for further peptide chain elongation or modification.

Protocol for Liberation of the Free Acid (Alloc-Gly-OH)

This protocol is a general procedure for the conversion of a DCHA salt of an N-protected amino acid to its free acid form.

Materials:

-

This compound

-

Ethyl acetate (B1210297) (or other suitable organic solvent like tert-butyl methyl ether)

-

10% Phosphoric acid solution

-

Water (deionized)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Rotary evaporator

Procedure:

-

Suspend one part of this compound in 5-10 volume parts of ethyl acetate.

-

While stirring, add 10% phosphoric acid until the solid completely dissolves and two clear phases are observed. The pH of the lower aqueous phase should be between 2 and 3.

-

Separate the aqueous phase.

-

Wash the organic phase once with two volume parts of 10% phosphoric acid.

-

Extract the organic phase three times with two volume parts of water. The pH of the aqueous phase after the final wash should be ≥4.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the free Alloc-Gly-OH, which is typically an oil.

General Protocol for Alloc Group Deprotection in Solid-Phase Peptide Synthesis (SPPS)

The Alloc group is stable to the basic conditions used for Fmoc group removal and the acidic conditions for Boc group removal, making it an excellent orthogonal protecting group. It is typically removed using a palladium(0) catalyst.

Materials:

-

Peptide-resin with an N-terminal Alloc-glycine

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

A scavenger, such as phenylsilane (B129415) (PhSiH₃) or dimethylbarbituric acid (DMB)

-

Dichloromethane (DCM) or a similar solvent

Procedure:

-

Swell the peptide-resin in DCM.

-

Prepare a solution of Pd(PPh₃)₄ and the scavenger in DCM.

-

Add the deprotection solution to the resin and agitate under an inert atmosphere (e.g., argon or nitrogen) for a specified time (typically 30 minutes to 2 hours).

-

Wash the resin thoroughly with DCM and other appropriate solvents to remove the palladium catalyst and byproducts.

-

The deprotected amino group is now available for the next coupling step in the peptide synthesis sequence.

Applications in Research and Drug Development

The primary application of this compound is as a building block in the synthesis of peptides and peptidomimetics. The orthogonality of the Alloc protecting group is particularly valuable in the synthesis of complex peptides, such as:

-

Cyclic peptides: The side chain of an amino acid can be protected with an Alloc group while the N-terminus is protected with an Fmoc group. After assembly of the linear peptide, the Alloc group can be selectively removed to allow for on-resin side-chain to side-chain or side-chain to terminus cyclization.

-

Branched peptides: The Alloc group can be used to protect a specific amino group that will later be deprotected for the synthesis of a branching peptide chain.

-

Modified peptides: Selective deprotection of the Alloc group allows for the site-specific introduction of modifications such as fluorescent labels, biotin (B1667282) tags, or polyethylene (B3416737) glycol (PEG) chains.

While this compound is a tool for the synthesis of biologically active molecules, there is no evidence in the reviewed literature to suggest that the compound itself is directly involved in any specific signaling pathways. Its role is to facilitate the construction of peptides that may interact with such pathways.

Logical Workflow for the Use of this compound in Peptide Synthesis

Caption: A simplified workflow illustrating the key steps in utilizing this compound for the synthesis of modified or cyclic peptides.

Conclusion

This compound is a valuable reagent for researchers and professionals in the fields of peptide chemistry and drug development. Its utility stems from the orthogonal nature of the Alloc protecting group, which allows for the synthesis of complex and modified peptides. While specific experimental data for the DCHA salt is not extensively documented, established protocols for its conversion to the free acid and for the deprotection of the Alloc group enable its effective use in a variety of synthetic strategies. The continued development of novel peptides for therapeutic and research applications ensures that building blocks like this compound will remain important tools in the synthetic chemist's arsenal.

References

An In-Depth Technical Guide to Alloc-Gly-OH·DCHA: Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

N-α-Allyloxycarbonyl-glycine dicyclohexylammonium (B1228976) salt (Alloc-Gly-OH·DCHA) is a crucial building block in modern solid-phase peptide synthesis (SPPS). Its unique orthogonal protecting group strategy allows for the selective deprotection and modification of the glycine (B1666218) residue, enabling the synthesis of complex peptides, including cyclic and branched structures. This technical guide provides a comprehensive overview of the physical and chemical properties of Alloc-Gly-OH·DCHA, along with detailed experimental protocols for its use and analysis.

Core Physical and Chemical Properties

Alloc-Gly-OH·DCHA is a white to off-white solid, valued for its stability and ease of handling in peptide synthesis workflows.[1] The dicyclohexylammonium (DCHA) salt form enhances the compound's crystallinity and stability, facilitating its purification and storage.

| Property | Value | Reference |

| CAS Number | 110637-40-6 | [2][3][4] |

| Molecular Formula | C₁₈H₃₂N₂O₄ | [2] |

| Molecular Weight | 340.46 g/mol | [2] |

| Appearance | White to off-white solid/powder | [1] |

| Storage | Store at 2-8°C | [1] |

Experimental Protocols

This section details the methodologies for the synthesis of the core Alloc-Gly-OH compound, its analysis by ¹H NMR and HPLC, and its application in solid-phase peptide synthesis, including the critical deprotection step.

Synthesis of N-Alloc-glycine (Alloc-Gly-OH)

The synthesis of N-Alloc-glycine is a fundamental step preceding the formation of the DCHA salt. A general procedure for the N-protection of an amino acid is as follows:

Materials:

-

Glycine

-

Allyl chloroformate

-

Sodium carbonate or other suitable base

-

Dioxane or a similar organic solvent

-

Water

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (B1210297) (for extraction)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Procedure:

-

Dissolution: Dissolve glycine in an aqueous solution of sodium carbonate.

-

Reaction: Cool the solution in an ice bath and slowly add allyl chloroformate, maintaining the pH in the basic range.

-

Stirring: Allow the reaction to stir for several hours at room temperature.

-

Work-up: Wash the reaction mixture with an organic solvent like diethyl ether to remove unreacted allyl chloroformate.

-

Acidification: Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3 to precipitate the N-Alloc-glycine.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Alloc-Gly-OH.

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to obtain pure N-Alloc-glycine. The formation of the dicyclohexylammonium salt is then achieved by reacting the purified Alloc-Gly-OH with dicyclohexylamine (B1670486) in an appropriate solvent.

¹H NMR Analysis

To confirm the structure and purity of the synthesized Alloc-Gly-OH, ¹H NMR spectroscopy is employed. While a specific spectrum for Alloc-Gly-OH·DCHA is not provided in the search results, a representative protocol and expected chemical shifts based on the structure and data for similar compounds are outlined below.

Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

Expected Chemical Shifts (δ, ppm):

-

Allyl Group:

-

~5.9 ppm (m, 1H, -CH=)

-

~5.2-5.3 ppm (m, 2H, =CH₂)

-

~4.5 ppm (d, 2H, -O-CH₂-)

-

-

Glycine Moiety:

-

~3.9 ppm (d, 2H, α-CH₂)

-

-

NH Proton:

-

A broad singlet, chemical shift is solvent-dependent.

-

-

DCHA Moiety (if analyzing the salt):

-

A complex series of multiplets in the range of ~1.0-3.0 ppm.

-

HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is essential for determining the purity of Alloc-Gly-OH·DCHA. A general reversed-phase HPLC method is described below.

Instrumentation and Conditions:

-

Column: C18, 4.6 x 250 mm, 5 µm particle size.[6]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient, for example, from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210-220 nm.[6]

Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Application in Solid-Phase Peptide Synthesis (SPPS)

Alloc-Gly-OH·DCHA is utilized in Fmoc-based SPPS to introduce a glycine residue with an orthogonally protected amino group.

General SPPS Cycle:

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in DMF.[7][8]

-

Fmoc Deprotection: Remove the Fmoc group from the resin or the preceding amino acid with a solution of 20% piperidine (B6355638) in DMF.[7][8]

-

Washing: Thoroughly wash the resin with DMF.

-

Coupling:

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat the cycle for the subsequent amino acids in the peptide sequence.

Workflow for Solid-Phase Peptide Synthesis using Alloc-Gly-OH·DCHA:

Caption: General workflow for the incorporation of this compound in Fm.

Orthogonal Deprotection of the Alloc Group

A key advantage of the Alloc protecting group is its stability to the basic conditions used for Fmoc removal and the acidic conditions for final cleavage. The Alloc group is selectively removed using a palladium(0) catalyst.

Palladium-Catalyzed Deprotection Protocol: Materials:

-

Peptidyl-resin with Alloc-protected glycine

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1-0.35 equivalents)[7][9]

-

A scavenger, such as phenylsilane (B129415) (PhSiH₃) (20 equivalents)[7]

-

Anhydrous dichloromethane (B109758) (DCM) or a mixture of Chloroform/Acetic Acid/N-Methylmorpholine.[11]

Procedure:

-

Swell the resin in anhydrous DCM.

-

In a separate vessel, dissolve Pd(PPh₃)₄ and the scavenger in DCM.

-

Add the catalyst solution to the resin.

-

Agitate the mixture under an inert atmosphere (e.g., argon or nitrogen) for a specified time (e.g., 20-30 minutes, may be repeated).[9]

-

Wash the resin thoroughly with DCM and DMF to remove the catalyst and byproducts.

-

The newly exposed amino group is now available for further modification, such as cyclization or branching.

Metal-Free Alloc Deprotection: Recent advancements have led to metal-free deprotection methods. One such method utilizes iodine and water in an environmentally friendly solvent system.[12]

Logical Flow for Selective Alloc Deprotection and On-Resin Modification:

Caption: Workflow for the selective deprotection of the Alloc group and s.

Conclusion

Alloc-Gly-OH·DCHA is an invaluable reagent for advanced peptide synthesis. Its orthogonal protecting group allows for strategic manipulations of the peptide chain on the solid support, which is essential for the creation of non-linear and modified peptides. The protocols outlined in this guide provide a framework for the synthesis, analysis, and application of this versatile building block, empowering researchers in their pursuit of novel peptide-based therapeutics and research tools.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C18H32N2O4 | CID 91825809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Alloc-Gly-OH·DCHA | 110637-40-6 [chemicalbook.com]

- 4. arctomsci.com [arctomsci.com]

- 6. CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. benchchem.com [benchchem.com]

- 9. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. merckmillipore.com [merckmillipore.com]

- 12. pubs.acs.org [pubs.acs.org]

N-allyloxycarbonyl-glycine dicyclohexylammonium salt: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-allyloxycarbonyl-glycine dicyclohexylammonium (B1228976) salt (Alloc-Gly-OH·DCHA), a key building block in modern peptide synthesis. This document details its chemical and physical properties, synthesis, and applications, with a focus on its role in orthogonal protection strategies.

Core Concepts and Properties

N-allyloxycarbonyl-glycine dicyclohexylammonium salt is the dicyclohexylammonium salt of N-allyloxycarbonyl-glycine (Alloc-Gly-OH). The allyloxycarbonyl (Alloc) group serves as a protecting group for the amino functionality of glycine (B1666218). This protection is crucial in peptide synthesis to prevent unwanted side reactions during the stepwise assembly of amino acid residues. The formation of the dicyclohexylammonium (DCHA) salt improves the handling characteristics of the parent amino acid derivative, often rendering it a stable, crystalline solid with enhanced solubility in organic solvents.[1]

Physicochemical Properties

Quantitative data for N-allyloxycarbonyl-glycine dicyclohexylammonium salt is summarized below. It is important to note that specific experimental values for melting point and solubility are not consistently reported in publicly available literature. Data for analogous compounds are provided for reference.

| Property | Value | Source |

| CAS Number | 110637-40-6 | [2] |

| Molecular Formula | C₁₈H₃₂N₂O₄ | [3] |

| Molecular Weight | 340.46 g/mol | [3] |

| Appearance | White powder/solid | [4] |

| Melting Point | 123 - 124 °C (for 2-Allyl-N-Boc-L-glycine dicyclohexylamine (B1670486) salt) | [4] |

| Solubility | The dicyclohexylammonium salt form generally improves solubility in organic solvents.[1] Specific quantitative data is not readily available. | |

| Storage Temperature | 2-8 °C | [5] |

Chemical Structure

Caption: Ionic association of N-allyloxycarbonyl-glycine and Dicyclohexylamine.

Synthesis and Purification

The synthesis of N-allyloxycarbonyl-glycine dicyclohexylammonium salt involves two key steps: the protection of the glycine amino group with the allyloxycarbonyl (Alloc) group, followed by the formation of the dicyclohexylammonium salt.

Experimental Protocol: Synthesis of N-allyloxycarbonyl-glycine (Alloc-Gly-OH)

This protocol is adapted from general procedures for the N-protection of amino acids.

Materials:

-

Glycine

-

Allyl chloroformate

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (B78521) (NaOH)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate (B1210297)

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve glycine (1.0 eq) in a solution of sodium bicarbonate (2.5 eq) in water. Alternatively, a mixture of dioxane and water can be used.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Protecting Agent: Slowly add allyl chloroformate (1.1 eq) to the cooled solution while stirring vigorously. Maintain the temperature at 0 °C during the addition.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Wash the reaction mixture with ethyl acetate to remove any unreacted allyl chloroformate.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Isolation: Remove the solvent under reduced pressure to yield N-allyloxycarbonyl-glycine, which may be a solid or an oil.

Experimental Protocol: Formation of the Dicyclohexylammonium Salt

This protocol is based on general procedures for the formation of DCHA salts of N-protected amino acids.

Materials:

-

N-allyloxycarbonyl-glycine (crude or purified)

-

Dicyclohexylamine (DCHA)

-

Ethyl acetate or Diethyl ether

Procedure:

-

Dissolution: Dissolve the crude or purified N-allyloxycarbonyl-glycine (1.0 eq) in a suitable organic solvent such as ethyl acetate or diethyl ether.

-

Addition of DCHA: Slowly add dicyclohexylamine (1.0 eq) to the solution while stirring.

-

Precipitation: The dicyclohexylammonium salt will typically precipitate out of the solution. The precipitation can be enhanced by the addition of a less polar solvent like hexane and by cooling the mixture.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the solid with cold diethyl ether or hexane to remove any unreacted starting materials.

-

Drying: Dry the resulting white powder under vacuum to yield N-allyloxycarbonyl-glycine dicyclohexylammonium salt.

Role in Peptide Synthesis: Orthogonal Protection Strategy

The primary application of Alloc-Gly-OH·DCHA is in solid-phase peptide synthesis (SPPS), where the Alloc group serves as a key element in an orthogonal protection strategy. Orthogonality in this context means that different protecting groups can be selectively removed under distinct reaction conditions without affecting other protecting groups on the peptide chain.[6][7]

The Alloc group is stable to the acidic conditions used to cleave tert-butyloxycarbonyl (Boc) groups and the basic conditions used to cleave 9-fluorenylmethoxycarbonyl (Fmoc) groups.[8] This unique stability allows for a "three-dimensional" protection strategy, enabling the synthesis of complex peptides, such as branched or cyclic peptides.

Logical Relationship of Orthogonal Protecting Groups

Caption: Orthogonality of Fmoc, Boc, and Alloc protecting groups.

Experimental Protocol: Cleavage of the Alloc Group

The Alloc group is typically removed using a palladium(0)-catalyzed reaction in the presence of a scavenger.[9]

Materials:

-

Alloc-protected peptide on resin

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Phenylsilane (B129415) (PhSiH₃) or other suitable scavenger

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the Alloc-protected peptide-resin in an appropriate solvent like DCM or DMF.

-

Reagent Preparation: In a separate flask, prepare a solution of tetrakis(triphenylphosphine)palladium(0) (0.1-0.2 eq) and phenylsilane (10-20 eq) in the reaction solvent.

-

Deprotection Reaction: Add the palladium catalyst solution to the swollen resin. Agitate the mixture at room temperature for 30-60 minutes. The reaction is often repeated to ensure complete removal.

-

Washing: After the reaction, thoroughly wash the resin with the reaction solvent, followed by other washes (e.g., DCM, DMF, isopropanol) to remove the catalyst and byproducts.

Safety and Handling

Hazard Identification: Based on safety data for similar compounds, N-allyloxycarbonyl-glycine dicyclohexylammonium salt should be handled with care. It may cause skin and eye irritation.[4] Inhalation of dust should be avoided.

Personal Protective Equipment (PPE):

-

Wear appropriate safety glasses, gloves, and a lab coat when handling this compound.

-

Use in a well-ventilated area or under a fume hood.

Storage:

-

Store in a tightly sealed container in a cool, dry place. Recommended storage is at 2-8 °C.[5]

Disposal:

-

Dispose of in accordance with local, state, and federal regulations.

Experimental Workflow Diagram

Caption: Workflow from synthesis to application in peptide chemistry.

References

- 1. bachem.com [bachem.com]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. Alloc-Gly-OH.DCHA | C18H32N2O4 | CID 91825809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. Alloc-Gly-OH·DCHA | 110637-40-6 [chemicalbook.com]

- 6. fiveable.me [fiveable.me]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

The Strategic Role of Dicyclohexylammonium (DCHA) Salt in the Application of N-alloc-glycine (Alloc-Gly-OH)

For Immediate Release

In the landscape of peptide synthesis and drug development, the precise control and handling of protected amino acids are paramount. N-allyloxycarbonyl-glycine (Alloc-Gly-OH), a key building block, is frequently utilized as its dicyclohexylammonium (B1228976) (DCHA) salt. This technical guide elucidates the critical purpose of DCHA salt formation, detailing its advantages in stability, handling, and purification, and provides relevant experimental protocols for researchers, scientists, and professionals in drug development.

The primary motivation for converting Alloc-Gly-OH, which often presents as a viscous oil, into its DCHA salt is to transform it into a stable, crystalline solid. This transition offers significant practical benefits throughout the chemical workflow, from storage to application in solid-phase peptide synthesis (SPPS).

Core Advantages of Alloc-Gly-OH DCHA Salt Formation

The use of Alloc-Gly-OH as a DCHA salt provides several key advantages over the free acid form:

-

Enhanced Stability and Handling: As a crystalline solid, the DCHA salt of Alloc-Gly-OH is significantly more stable and easier to handle, weigh, and store than its oily free acid counterpart.[1][2][3] This improved stability minimizes degradation over time, ensuring the quality and reliability of the starting material.

-

Simplified Purification: The formation of the DCHA salt facilitates the purification of Alloc-Gly-OH.[2] Crystallization of the salt allows for the effective removal of impurities that may be present after the initial synthesis of the protected amino acid. Recrystallization from appropriate solvents can further enhance purity.

-

Improved Solubility Characteristics: While the DCHA salt itself may have varying solubility, its conversion from the free acid allows for strategic manipulation of solubility during workup and purification procedures.

Physicochemical Properties

Quantitative data for Alloc-Gly-OH and its DCHA salt are summarized below.

| Property | Alloc-Gly-OH (Free Acid) | Alloc-Gly-OH·DCHA Salt | Source(s) |

| Molecular Formula | C6H9NO4 | C18H32N2O4 | [2] |

| Molecular Weight | 159.14 g/mol | 340.46 g/mol | [4] |

| Appearance | Often an oil | Crystalline solid | [3] |

| Storage Temperature | 2-8°C | 2-8°C | [5] |

Experimental Protocols

Synthesis of Alloc-Gly-OH

A common method for the synthesis of Alloc-Gly-OH involves the reaction of glycine (B1666218) with allyl chloroformate under basic conditions.

Materials:

-

Glycine

-

Allyl chloroformate

-

Sodium hydroxide (B78521) (or other suitable base)

-

Dioxane (or other suitable solvent)

-

Water

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (B1210297) (for extraction)

Procedure:

-

Dissolve glycine in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Add allyl chloroformate dropwise while maintaining the pH of the reaction mixture between 9 and 10 by the concurrent addition of a sodium hydroxide solution.

-

After the addition is complete, allow the reaction to stir for several hours at room temperature.

-

Wash the reaction mixture with an organic solvent (e.g., diethyl ether) to remove any unreacted allyl chloroformate.

-

Acidify the aqueous layer to a pH of approximately 2 with hydrochloric acid.

-

Extract the product, Alloc-Gly-OH, into an organic solvent such as ethyl acetate.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Alloc-Gly-OH, which may be an oil.

Formation of Alloc-Gly-OH DCHA Salt

If the synthesized Alloc-Gly-OH is obtained as an oil, it can be converted to its DCHA salt to facilitate handling and purification.[1]

Materials:

-

Crude Alloc-Gly-OH (as an oil)

-

Dicyclohexylamine (B1670486) (DCHA)

-

Diethyl ether (or other suitable non-polar solvent)

Procedure:

-

Dissolve the crude Alloc-Gly-OH oil in a minimal amount of diethyl ether.

-

Slowly add one molar equivalent of dicyclohexylamine (DCHA) to the solution with stirring.

-

The Alloc-Gly-OH DCHA salt will precipitate out of the solution as a solid.

-

Collect the solid precipitate by filtration.

-

Wash the collected solid with cold diethyl ether to remove any residual impurities.

-

Dry the crystalline Alloc-Gly-OH DCHA salt under vacuum. The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.[1]

Conversion of Alloc-Gly-OH DCHA Salt to the Free Acid

Prior to its use in peptide synthesis, the DCHA salt must be converted back to the free acid.[3]

Materials:

-

Alloc-Gly-OH DCHA salt

-

Ethyl acetate (or other suitable organic solvent)

-

10% aqueous phosphoric acid (or 10% aqueous citric acid or potassium bisulfate)

-

Water

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous sodium sulfate

Procedure:

-

Suspend the Alloc-Gly-OH DCHA salt in ethyl acetate (approximately 5-10 volumes).

-

Add 10% aqueous phosphoric acid and stir until the solid is completely dissolved and two clear phases are formed. The pH of the lower aqueous phase should be 2-3.

-

Separate the organic layer and wash it sequentially with 10% aqueous phosphoric acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure to yield the free Alloc-Gly-OH.

Signaling Pathways and Experimental Workflows

The logical workflow for the preparation and use of Alloc-Gly-OH DCHA salt can be visualized as follows:

References

The Allyloxycarbonyl (Alloc) Protecting Group: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The allyloxycarbonyl (Alloc) group is a critical amine-protecting group in modern organic synthesis, particularly valued in peptide and medicinal chemistry. Its defining characteristic is its orthogonality to many other common protecting groups, which allows for selective deprotection under mild, palladium-catalyzed conditions. This unique cleavage mechanism, which does not employ acidic or basic conditions, makes the Alloc group an indispensable tool for the synthesis of complex molecules with multiple sensitive functionalities, such as in Solid-Phase Peptide Synthesis (SPPS) and natural product synthesis. This guide provides an in-depth exploration of the Alloc group, detailing its chemical properties, mechanisms of introduction and cleavage, and applications in complex molecule synthesis, complete with detailed experimental protocols and comparative quantitative data.

Core Principles of the Alloc Group

The utility of the Alloc group is rooted in its structure: a carbamate (B1207046) that incorporates an O-allyl moiety.[1] Like other carbamate-based protecting groups (e.g., Boc, Cbz, Fmoc), its removal ultimately relies on the instability of the corresponding carbamic acid, which readily decarboxylates to release the free amine.[1] However, the trigger for this process is unique. Instead of acid or base, the Alloc group is cleaved by a transition-metal catalyst, typically Palladium(0), which selectively interacts with the allyl group.[1][2] This grants the Alloc group orthogonality with acid-labile (e.g., Boc, Trt) and base-labile (e.g., Fmoc) protecting groups.[2][3]

Mechanism of Action: Protection

The introduction of the Alloc group is a straightforward nucleophilic substitution reaction. An amine nucleophile attacks an activated Alloc reagent, most commonly allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (B1257347) (Alloc₂O).[1] The reaction is typically performed in the presence of a mild base to neutralize the acidic byproduct.

The general mechanism is as follows:

-

The amine nitrogen attacks the electrophilic carbonyl carbon of the Alloc reagent.

-

A tetrahedral intermediate is formed.

-

The leaving group (chloride from Alloc-Cl or an allyloxycarbonate anion from Alloc₂O) is expelled, forming the stable Alloc-protected amine.

Figure 1: General mechanism for Alloc protection of an amine using Alloc-Cl.

Mechanism of Action: Deprotection

The selective cleavage of the Alloc group is its most valuable feature. This is most commonly achieved via a Palladium(0)-catalyzed reaction known as the Tsuji-Trost reaction.[4] More recently, metal-free alternatives have also been developed.

Palladium(0)-Catalyzed Deprotection

The deprotection proceeds via a catalytic cycle involving a Pd(0) species, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[1] The process requires a scavenger to irreversibly trap the liberated allyl group, preventing side reactions and regenerating the active catalyst.[5]

The catalytic cycle consists of three main steps:

-

Oxidative Addition: The active Pd(0) catalyst coordinates to the double bond of the allyl group. This is followed by an intramolecular oxidative addition, where the Pd(0) inserts into the carbon-oxygen bond, displacing the carbamate and forming a cationic π-allylpalladium(II) complex.[1][4]

-

Decarboxylation: The liberated carbamate anion is unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine.[1]

-

Reductive Elimination/Scavenger Attack: An allyl scavenger regenerates the Pd(0) catalyst. This can occur via two primary pathways:

-

Nucleophilic Attack: A "soft" nucleophile (e.g., morpholine (B109124), dimedone, dimethylamine-borane complex) attacks the π-allyl complex, transferring the allyl group to the scavenger and reducing Pd(II) back to Pd(0).[1][6]

-

Hydride Reduction: A hydride donor (e.g., phenylsilane (B129415) (PhSiH₃), tributyltin hydride (Bu₃SnH)) coordinates to the palladium.[1][4] Subsequent reductive elimination releases propene and regenerates the Pd(0) catalyst.[1]

-

Figure 2: Catalytic cycle of Pd(0)-mediated Alloc deprotection.

Metal-Free Deprotection

An alternative, sustainable method for Alloc removal involves the use of iodine and water.[7] This approach avoids the use of heavy metal catalysts, which can be costly and require thorough removal from the final product. The proposed mechanism involves an iodine-induced iodocyclization of the Alloc group to form an iodomethyldioxolane imine intermediate. This intermediate is then hydrolyzed by water to release the deprotected amine.[7]

Quantitative Data Summary

The efficiency of Alloc group introduction and removal depends on the chosen reagents and conditions.

Table 1: Representative Conditions for Alloc Protection

| Substrate Type | Reagent | Base | Solvent | Yield (%) | Reference |

| Primary Amine | Alloc-Cl (3 equiv) | NaHCO₃ (6 equiv) | THF / H₂O | 87 | [1] |

| Aliphatic Amine | Alloc₂O | - | Dioxane / H₂O | >95 | [1] |

| Arylamine | Alloc-Cl | Pyridine | THF | >90 | [1] |

| Amino Acid | Alloc-OSu | NEt₃ | CH₂Cl₂ | >90 | [1] |

Table 2: Comparison of Scavengers for Pd-Catalyzed Deprotection

| Scavenger | Equivalents | Catalyst (mol%) | Time | Efficacy | Notes | Reference |

| Phenylsilane (PhSiH₃) | 7 - 20 | Pd(PPh₃)₄ (10) | 1 h | High | Common hydride donor, efficient.[1][4] | [1][4] |

| Morpholine | ~20 | Pd(PPh₃)₄ (5-10) | 1-2 h | Moderate | A standard nucleophilic scavenger.[8] | [8] |

| Dimethylamine-borane (Me₂NH·BH₃) | 40 | Pd(PPh₃)₄ | 40 min | Very High | Found to be superior to morpholine and PhSiH₃, preventing allyl back-alkylation.[8][9] | [8][9] |

| Tributyltin hydride (Bu₃SnH) | 1.1 | Pd(PPh₃)₄ (2) | < 5 min | High | Very rapid but raises toxicity concerns.[10][11] | [10][11] |

| Dimedone | ~20 | Pd(PPh₃)₄ | 1-2 h | Moderate | A common carbon-based nucleophilic scavenger.[1] | [1] |

Experimental Protocols

Protocol: Alloc Protection of a Primary Amine in Solution[1]

-

Preparation: In a round-bottom flask, dissolve the amine substrate (1.0 equiv) and sodium bicarbonate (NaHCO₃, 6.0 equiv) in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and water.

-

Reaction: Cool the mixture to room temperature. Add allyl chloroformate (Alloc-Cl, 3.0 equiv) dropwise with vigorous stirring.

-

Incubation: Allow the reaction mixture to stir at room temperature for 12 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Extract the mixture with ethyl acetate. Combine the organic layers, wash with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the resulting crude product by column chromatography on silica (B1680970) gel to obtain the pure Alloc-protected amine.

Protocol: Pd-Catalyzed Alloc Deprotection on Solid-Phase Resin[4][12][13]

This reaction is air-sensitive and should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

-

Resin Preparation: Place the Alloc-protected peptidyl-resin in a fritted reaction vessel. Swell the resin in dichloromethane (B109758) (DCM) for 30-60 minutes, then drain the solvent.

-

Reagent Solution: In a separate vial under inert atmosphere, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-0.2 equiv) in DCM. Add the scavenger (e.g., phenylsilane, 20 equiv). Mix until the catalyst is fully dissolved.

-

Deprotection: Add the catalyst/scavenger solution to the resin. Agitate the vessel (e.g., on a rocker or shaker) at room temperature for 1-2 hours.

-

Washing: Drain the reaction solution. Wash the resin extensively to remove the catalyst and byproducts. A typical wash sequence is:

-

DCM (3-5 times)

-

0.5% DIPEA in DMF (2-3 times)

-

0.5% sodium diethyldithiocarbamate (B1195824) in DMF (2-3 times, to scavenge residual palladium)[5]

-

DMF (3-5 times)

-

DCM (3-5 times)

-

-

Confirmation: Cleave a small amount of resin and analyze by LC-MS to confirm complete deprotection. A Kaiser test can confirm the presence of the free amine.[12]

Figure 3: Experimental workflow for SPPS using Alloc for side-chain protection.

Protocol: Metal-Free Alloc Deprotection in Solution[2][7]

-

Preparation: Dissolve the Alloc-protected substrate (1.0 equiv) in a suitable solvent mixture, such as PolarClean/Ethyl Acetate (1:4).

-

Reaction: Add water (e.g., 8 equiv) followed by iodine (I₂, e.g., 1.5 equiv).

-

Incubation: Heat the reaction mixture to 50 °C and stir for 1.5-2 hours, monitoring by LC-MS.

-

Quenching: Upon completion, cool the reaction to room temperature and quench with a reducing agent solution (e.g., aqueous Na₂S₂O₃) to consume excess iodine.

-

Work-up and Purification: Extract the product with an organic solvent, wash, dry, and concentrate. Purify by column chromatography as needed.

Applications and Orthogonality

The stability of the Alloc group to both acidic and basic conditions makes it an invaluable tool in multi-step synthesis.[3]

-

Solid-Phase Peptide Synthesis (SPPS): The Alloc group is frequently used to protect the side chains of amino acids like Lysine and Ornithine.[2] This allows the peptide backbone to be assembled using standard Fmoc/tBu chemistry. The Alloc group can then be selectively removed on-resin to allow for side-chain modification, such as branching, cyclization, or the attachment of labels, without disturbing other protecting groups.[2][13]

-

Natural Product Synthesis: The mild and neutral deprotection conditions are ideal for late-stage transformations in the synthesis of complex and sensitive natural products.[2]

-

Carbohydrate Chemistry: The Alloc group is also used to protect amino groups in carbohydrates, enabling the synthesis of complex glycoconjugates and glycopeptides.[2][8]

Conclusion

The allyloxycarbonyl (Alloc) protecting group is a versatile and robust tool for the protection of amines. Its primary advantage lies in its unique deprotection mechanism via palladium(0) catalysis, which provides complete orthogonality to the most common acid- and base-labile protecting groups used in modern synthesis.[2][3] The development of efficient scavenger systems and alternative metal-free cleavage methods has further expanded its utility.[7][14] For researchers in drug development and complex molecule synthesis, a thorough understanding of the Alloc group's mechanism of action is essential for its strategic and successful implementation.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 6. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. puceinvestiga.puce.edu.ec [puceinvestiga.puce.edu.ec]

- 11. pure.uva.nl [pure.uva.nl]

- 12. benchchem.com [benchchem.com]

- 13. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 14. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Cornerstone of Modern Peptide Synthesis: An In-depth Guide to Orthogonal Protecting Groups

For researchers, scientists, and drug development professionals, the precise and efficient synthesis of peptides is a fundamental requirement. At the heart of this capability lies the principle of orthogonal protecting groups, a strategy that enables the stepwise assembly of amino acids into complex peptide structures with high fidelity. This technical guide delves into the core concepts of orthogonal protection, provides a comparative analysis of the major strategies, and offers detailed experimental protocols.

The synthesis of peptides, particularly through Solid-Phase Peptide Synthesis (SPPS), necessitates the temporary masking of reactive functional groups to prevent unwanted side reactions.[1][2] An orthogonal protection strategy employs multiple classes of protecting groups within a single synthetic scheme, where each class is selectively removable under specific chemical conditions without affecting the others.[1][2][3] This allows for the controlled elongation of the peptide chain and the introduction of intricate molecular features.

In a typical SPPS workflow, three distinct classes of protecting groups are utilized:

-

Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are cleaved at each cycle of amino acid addition.[2]

-

Permanent side-chain protecting groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed in the final step of cleaving the peptide from the solid support.[1]

-

Auxiliary orthogonal protecting groups: These are used for specific side-chain modifications, such as cyclization or branching, and can be removed without disturbing the temporary or permanent protecting groups.[1]

Major Orthogonal Strategies in Solid-Phase Peptide Synthesis

Two primary orthogonal strategies have become the mainstays of solid-phase peptide synthesis: the Fmoc/tBu and the Boc/Bzl approaches.[2][3]

The Fmoc/tBu Strategy: A Mild and Versatile Approach

The 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most prevalent method in modern SPPS, favored for its mild reaction conditions.[2] This approach utilizes the base-labile Fmoc group for the temporary protection of the α-amino group and acid-labile tert-butyl-based protecting groups for the permanent protection of amino acid side chains.[2][4] The orthogonality of this strategy lies in the distinct chemical environments required for deprotection: a base for the Fmoc group and an acid for the tBu-based groups.[2]

The Boc/Bzl Strategy: The Classic Approach

The tert-butyloxycarbonyl (Boc)/benzyl (Bzl) strategy represents the original methodology for SPPS.[2] This strategy relies on graded acid lability. The Nα-amino group is protected by the acid-labile Boc group, while the side chains are protected by benzyl-based groups, which are also acid-labile but necessitate stronger acidic conditions for removal.[1][2] While not strictly orthogonal in the sense of using completely different chemical mechanisms for removal, selectivity is achieved by modulating the strength of the acid used. The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), whereas the more robust benzyl-based groups require a much stronger acid, such as hydrofluoric acid (HF), for cleavage.[2]

Quantitative Data on Protecting Group Stability

The success of a peptide synthesis campaign hinges on the appropriate selection of protecting groups. The following tables provide a summary of the stability of common protecting groups under various conditions encountered in SPPS.

Table 1: Stability of α-Amino Protecting Groups

| Protecting Group | Deprotection Reagent | Typical Conditions | Stability to Other Conditions |

| Fmoc | 20% Piperidine in DMF | 5-20 minutes at room temperature | Stable to acidic conditions (TFA, HF) |

| Boc | 50% TFA in DCM | 30 minutes at room temperature | Stable to basic conditions (Piperidine) |

| Cbz (Z) | H₂/Pd or HBr/Acetic Acid | Varies | Limited use in SPPS |

Table 2: Stability of Common Side-Chain Protecting Groups in Fmoc/tBu Strategy

| Amino Acid | Side-Chain Protecting Group | Deprotection Reagent | Stability to 20% Piperidine/DMF |

| Arg | Pbf | TFA | Stable |

| Asp | OtBu | TFA | Stable |

| Cys | Trt | TFA | Stable |

| Glu | OtBu | TFA | Stable |

| His | Trt | TFA | Stable |

| Lys | Boc | TFA | Stable |

| Ser | tBu | TFA | Stable |

| Thr | tBu | TFA | Stable |

| Tyr | tBu | TFA | Stable |

Table 3: Stability of Common Side-Chain Protecting Groups in Boc/Bzl Strategy

| Amino Acid | Side-Chain Protecting Group | Deprotection Reagent | Stability to 50% TFA/DCM |

| Arg | Tos | HF | Stable |

| Asp | OBzl | HF | Stable |

| Cys | Bzl | HF | Stable |

| Glu | OBzl | HF | Stable |

| His | Dnp | Thiophenol | Stable |

| Lys | 2-Cl-Z | HF | Stable |

| Ser | Bzl | HF | Stable |

| Thr | Bzl | HF | Stable |

| Tyr | Bzl | HF | Partially cleaved |

Visualization of Orthogonal Protection and SPPS Workflows

Diagrams are crucial for understanding the logical flow of complex synthetic pathways enabled by orthogonal protection.

References

The Strategic Role of Alloc-Gly-OH.DCHA in Solid-Phase Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to the successful construction of complex and modified peptides. Among the arsenal (B13267) of available protective groups, the allyloxycarbonyl (Alloc) group, particularly when incorporated via Alloc-Gly-OH.DCHA, offers a unique layer of orthogonality that is indispensable for advanced peptide chemistry. This technical guide provides a comprehensive overview of the role of this compound in SPPS, detailing its application, experimental protocols, and the quantitative data that underscore its utility.

Core Concepts: The Orthogonality of the Alloc Group

The primary advantage of the Alloc protecting group lies in its unique cleavage conditions, which are orthogonal to the two most common SPPS strategies: the Boc/Bzl and Fmoc/tBu approaches. The Alloc group is stable under the acidic conditions used to remove Boc and side-chain benzyl-type protecting groups, and it is also resistant to the basic conditions (typically piperidine) used for Fmoc group removal.[1][2] This tripartite orthogonality allows for the selective deprotection of the Alloc-protected amine at any stage of the synthesis, enabling site-specific modifications such as branching, cyclization, and the attachment of reporter molecules.[3][4]

Alloc-Gly-OH is frequently supplied as a dicyclohexylamine (B1670486) (DCHA) salt to improve its stability and handling characteristics as a crystalline solid.[5] Prior to its use in SPPS, the free acid must be liberated from the DCHA salt.

Data Presentation: A Quantitative Overview

The following tables summarize key quantitative data related to the use of Alloc-amino acids in SPPS, providing a basis for comparison and experimental design.

Table 1: Comparison of N-terminal Protecting Groups

| Protecting Group | Cleavage Conditions | Stability | Key Advantages |

| Fmoc | 20% Piperidine in DMF | Acid-labile | UV-monitoring of deprotection; mild cleavage. |

| Boc | Strong acid (e.g., TFA) | Base-labile | Robust; extensive history of use. |

| Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + scavenger | Acid- and base-labile | Orthogonal to both Fmoc and Boc strategies.[3] |

Table 2: Performance Metrics for Alloc Group Cleavage

| Cleavage Method | Reagents | Purity of Deprotected Peptide | Yield | Reference |

| Microwave-assisted | Pd(PPh₃)₄, Phenylsilane in DMF | >98% | Not specified | [1] |

| Scalability Test | I₂/H₂O in PC/EtOAc (metal-free) | >90% | >90% | [6] |

Experimental Protocols

The successful application of this compound in SPPS relies on precise and well-executed experimental procedures. The following are detailed methodologies for the key steps involving this reagent.

Protocol 1: Liberation of Free Alloc-Gly-OH from its DCHA Salt

Objective: To prepare Alloc-Gly-OH for coupling by removing the dicyclohexylamine (DCHA) salt.

Materials:

-

This compound

-

Dichloromethane (DCM) or Ethyl Acetate

-

10% aqueous Potassium Bisulfate (KHSO₄) or Citric Acid solution (ice-cold)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the this compound salt in DCM or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash three times with an equal volume of ice-cold 10% KHSO₄ or citric acid solution.

-

Wash the organic layer with an equal volume of deionized water.

-

Perform a final wash with an equal volume of brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the solution to remove the drying agent.

-

Evaporate the solvent under reduced pressure to obtain the free Alloc-Gly-OH.

Protocol 2: Coupling of Alloc-Gly-OH in Fmoc-based SPPS

Objective: To incorporate the Alloc-Gly-OH into the growing peptide chain on a solid support.

Materials:

-

Fmoc-deprotected peptide-resin

-

Alloc-Gly-OH (free acid from Protocol 1)

-

Coupling reagent (e.g., HATU, HBTU, or DIC/Oxyma)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the Fmoc-deprotected peptide-resin in DMF.

-

In a separate vessel, dissolve Alloc-Gly-OH (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

-

Add DIEA (6-10 equivalents) to the amino acid solution to activate it.

-

Immediately add the activated Alloc-Gly-OH solution to the swollen resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a Kaiser test (a negative test indicates complete coupling).

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.

Protocol 3: On-Resin Cleavage of the Alloc Protecting Group (Palladium-Catalyzed)

Objective: To selectively remove the Alloc group from the peptide-resin to expose a free amine for further modification.

Materials:

-

Alloc-protected peptide-resin

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Scavenger (e.g., Phenylsilane (PhSiH₃) or Dimethylbarbituric acid)

-

Dichloromethane (DCM) or a mixture of Chloroform/Acetic Acid/N-Methylmorpholine

Procedure:

-

Swell the Alloc-protected peptide-resin in DCM.

-

Prepare a solution of Pd(PPh₃)₄ (0.1-0.5 equivalents relative to the resin loading) and the scavenger (e.g., 20 equivalents of PhSiH₃) in DCM.

-

Add the palladium catalyst solution to the resin.

-

Agitate the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for 30 minutes to 2 hours at room temperature.

-

Monitor the deprotection reaction for completion.

-

Once the reaction is complete, drain the solution and wash the resin thoroughly with DCM.

-

To remove residual palladium, wash the resin with a solution of 0.5% sodium diethyldithiocarbamate (B1195824) in DMF.[5]

-

Wash the resin extensively with DMF and then DCM.

Visualizing the Workflow and Logic

Diagrams created using the Graphviz DOT language provide a clear visual representation of the experimental workflows and the logical relationships in the orthogonal synthesis strategy.

Conclusion

The use of this compound provides a powerful tool for the synthesis of complex peptides. Its orthogonal nature allows for precise, site-specific modifications that are not easily achievable with standard Boc or Fmoc strategies alone. By understanding the core principles and mastering the experimental protocols associated with the Alloc group, researchers can significantly expand their capabilities in peptide design and synthesis, paving the way for the development of novel therapeutics and research tools.

References

- 1. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Stability of Alloc-Gly-OH.DCHA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of N-Allyloxycarbonyl-glycine dicyclohexylammonium (B1228976) salt (Alloc-Gly-OH.DCHA). Due to the limited availability of direct stability studies on this specific salt, this guide synthesizes information on the stability of its constituent components: the allyloxycarbonyl (Alloc) protecting group, the glycine (B1666218) amino acid, and the dicyclohexylamine (B1670486) (DCHA) counter-ion. This information allows for an informed assessment of the potential stability and degradation pathways of this compound.

Introduction

This compound is an amino acid derivative commonly used in peptide synthesis. The Alloc group serves as a protecting group for the amine functionality of glycine, and the DCHA salt enhances its crystallinity and handling properties. Understanding the stability of this compound is crucial for its proper storage, handling, and application in synthetic methodologies to ensure the integrity of the final product.

Chemical Structure

This compound

-

Alloc-Gly-OH: N-Allyloxycarbonyl-glycine

-

DCHA: Dicyclohexylamine

The structure consists of the Alloc-protected glycine molecule ionically bonded to the protonated dicyclohexylamine.

Data Presentation: Stability of Individual Components

The stability of this compound can be inferred from the known stability of the Alloc protecting group and dicyclohexylamine.

Table 1: Stability Profile of the Allyloxycarbonyl (Alloc) Protecting Group

| Condition | Stability | Notes |

| Acidic | Generally considered stable, but some sources suggest potential lability under strong acidic conditions, similar to the Boc group.[1][2] | Orthogonal to the acid-labile Boc group is a key feature, but prolonged exposure to strong acids should be evaluated. |

| Basic | Stable.[1] | Resistant to cleavage by common bases used in peptide synthesis, such as piperidine. |

| Palladium(0) Catalysts | Labile.[1] | This is the standard method for Alloc group removal, typically using catalysts like Pd(PPh₃)₄ in the presence of a scavenger. |

| Metal-Free Cleavage | Labile under specific conditions. | Can be removed using iodine and water, providing a metal-free deprotection alternative. |

| Oxidizing Agents | Data not available. | Caution should be exercised when using strong oxidizing agents. |

| Reducing Agents | Generally stable. | The double bond in the allyl group could potentially be reduced under certain hydrogenation conditions. |

Table 2: Stability Profile of Dicyclohexylamine (DCHA)

| Condition | Stability | Notes |

| General | Stable under normal conditions.[3][4] | A safety data sheet indicates chemical stability under standard ambient conditions. |

| Strong Acids | May decompose.[3] | As a base, it will react with strong acids. |

| Strong Oxidizing Agents | May decompose.[3] | Can react with strong oxidizing agents. |

| Elevated Temperature | A study on a fumagillin (B1674178) DCHA salt showed DCHA to be significantly more resistant to degradation than the active ingredient, with half-lives of 368 days at 34°C and 852 days at 21°C in honey.[5] | This suggests good thermal stability of the DCHA salt form. |

| Light | The aforementioned study on the fumagillin DCHA salt was conducted in darkness, suggesting light sensitivity of the active ingredient but not necessarily the DCHA.[5] | Direct photostability data for DCHA is limited. |

Potential Degradation Pathways

Based on the known reactivity of its components, the following degradation pathways for this compound can be postulated:

-

Dissociation of the Salt: In solution, the salt can dissociate into Alloc-Gly-OH and DCHA.

-

Cleavage of the Alloc Group: The primary degradation pathway is likely the cleavage of the Alloc protecting group, which can be initiated by trace metals (acting as catalysts) or other reactive species. This would yield glycine, allyl alcohol, and carbon dioxide.

-

Degradation of Glycine: The glycine moiety itself can undergo degradation, primarily through deamination (loss of the amino group) or decarboxylation (loss of the carboxyl group), especially under harsh conditions such as high temperatures.

-

Decomposition of DCHA: While generally stable, DCHA can decompose in the presence of strong acids or oxidizing agents.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a stability-indicating analytical method should be developed and validated. A general workflow is provided below.

5.1. Stability-Indicating HPLC Method Development

-

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

-

Instrumentation: HPLC with UV detection.

-

Column: A reversed-phase C18 column is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is recommended to achieve good separation.

-

Detection: UV detection at a wavelength where both the Alloc-Gly-OH and potential degradation products have absorbance.

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

5.2. Forced Degradation Studies

-

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and demonstrate the specificity of the analytical method.

-

Conditions:

-

Acid Hydrolysis: Treat with a strong acid (e.g., 1N HCl) at an elevated temperature.

-

Base Hydrolysis: Treat with a strong base (e.g., 1N NaOH) at an elevated temperature.

-

Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid material to dry heat.

-

Photostability: Expose the solid material and a solution to light, as per ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples using the developed stability-indicating HPLC method. Peak purity analysis using a photodiode array detector or mass spectrometry can be used to confirm that the main peak is free from co-eluting degradants.

Visualization of Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound.

Caption: Potential degradation pathways of this compound.

Recommended Storage Conditions

Based on the available information, the following storage conditions are recommended for this compound to ensure its long-term stability:

-

Temperature: 2-8°C.

-

Atmosphere: Store in a well-sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and air.

-

Light: Protect from light.

Conclusion

References

- 1. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]

- 2. organic chemistry - Why is an allyloxycarbonyl (Alloc) protection group more acid-stable than tert-butyloxycarbonyl (Boc) protecting group? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. Dicyclohexylamine: properties and applications_Chemicalbook [chemicalbook.com]

- 4. greenchemindustries.com [greenchemindustries.com]

- 5. Stability of dicyclohexylamine and fumagillin in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Alloc-Gly-OH.DCHA: Properties, Protocols, and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Allyloxycarbonyl-glycine dicyclohexylammonium (B1228976) salt (Alloc-Gly-OH.DCHA), a key building block in modern solid-phase peptide synthesis (SPPS). This document details its chemical and physical properties, provides step-by-step experimental protocols for its use, and illustrates its role in synthetic workflows.

Core Properties and Specifications

This compound is the dicyclohexylammonium (DCHA) salt of N-allyloxycarbonyl (Alloc) protected glycine. The DCHA salt form enhances the stability and handling of the amino acid derivative, which is typically a non-crystalline solid. Before its use in peptide synthesis, the free acid, Alloc-Gly-OH, must be liberated from the DCHA salt.

A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| CAS Number | 110637-40-6 | [1][2][3][4] |

| Molecular Formula | C18H32N2O4 | [2][3][4] |

| Molecular Weight | 340.46 g/mol | [3] |

| Appearance | White to off-white solid | [5] |

| Storage Conditions | Room temperature, under an inert atmosphere | [1] |

Role in Peptide Synthesis: The Alloc Protecting Group

The utility of Alloc-Gly-OH in peptide synthesis stems from the properties of the allyloxycarbonyl (Alloc) protecting group. The Alloc group is an orthogonal protecting group, meaning it can be selectively removed under specific conditions that do not affect other common protecting groups used in Fmoc-based SPPS, such as the acid-labile tert-butyl (tBu) and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) groups.

This orthogonality is crucial for the synthesis of complex peptides, such as cyclic peptides or peptides with side-chain modifications. The Alloc group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions used for final cleavage from the resin (e.g., trifluoroacetic acid). It is selectively removed using a palladium(0) catalyst. Recently, metal-free removal methods using iodine have also been developed.[6]

Experimental Protocols

The following sections provide detailed protocols for the liberation of the free acid from the DCHA salt and its subsequent incorporation into a peptide chain via Fmoc-SPPS.

Liberation of Alloc-Gly-OH from its DCHA Salt

Prior to its use in peptide coupling reactions, the dicyclohexylamine (B1670486) must be removed to generate the free carboxylic acid.

Materials:

-

This compound

-

Ice-cold 1 M potassium bisulfate (KHSO4) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the this compound salt in dichloromethane (DCM).

-

Transfer the solution to a separatory funnel and extract it three times with an equal volume of ice-cold aqueous KHSO4 solution.[7]

-

Combine the organic layers and dry over anhydrous MgSO4.[7]

-

Filter the drying agent.

-

Evaporate the solvent under reduced pressure to obtain the free acid, Alloc-Gly-OH, which may be an oil or a solid.[7]

References

- 1. Alloc-Gly-OH·DCHA | 110637-40-6 [chemicalbook.com]

- 2. This compound | C18H32N2O4 | CID 91825809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. arctomsci.com [arctomsci.com]

- 5. Alloc-Gly-OH. DCHA salt, Advanced ChemTech 5 g | Buy Online | Advanced Chem Tech | Fisher Scientific [fishersci.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. peptide.com [peptide.com]

Alloc-Gly-OH.DCHA: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Alloc-Gly-OH.DCHA (N-α-Allyloxycarbonyl-glycine dicyclohexylammonium (B1228976) salt), a key building block in modern peptide synthesis. It covers essential safety and handling procedures, detailed experimental protocols, and relevant physicochemical properties to ensure its safe and effective use in the laboratory.

Physicochemical Properties

This compound is the dicyclohexylammonium salt of N-allyloxycarbonyl-glycine. The dicyclohexylamine (B1670486) (DCHA) salt form enhances the stability and handling characteristics of the parent amino acid derivative, which can otherwise be an oil or difficult to crystallize.[1]

| Property | Value | Source |

| Chemical Formula | C₁₈H₃₂N₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 340.46 g/mol | --INVALID-LINK-- |

| CAS Number | 110637-40-6 | --INVALID-LINK-- |

| Appearance | White to off-white solid | General Supplier Information |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethyl acetate. | General Chemical Principles |

Safety and Hazard Information

While some supplier Safety Data Sheets (SDS) for this compound classify it as not a hazardous substance or mixture, a thorough hazard assessment requires consideration of its constituent components: N-[(allyloxy)carbonyl]glycine (Alloc-Gly-OH) and Dicyclohexylamine (DCHA).

2.1. Hazard Identification

Based on the components, the following hazards should be considered:

-

N-[(allyloxy)carbonyl]glycine:

-

Dicyclohexylamine (DCHA):

-

Toxic if swallowed or in contact with skin.

-

Causes severe skin burns and eye damage.

-

Very toxic to aquatic life with long-lasting effects.

-

Irritating to the mucous membrane.

-

2.2. Handling and Personal Protective Equipment (PPE)

Due to the potential hazards of the components, the following handling procedures are recommended:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid prolonged or repeated skin contact.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

-

2.3. First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

2.4. Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

This compound is primarily used in solid-phase peptide synthesis (SPPS) as a protected glycine (B1666218) building block. The allyloxycarbonyl (Alloc) group is an orthogonal protecting group to the more common Fmoc and Boc protecting groups, allowing for selective deprotection and subsequent modification of the glycine residue.

3.1. Synthesis of this compound

A plausible synthesis involves two main steps: the N-protection of glycine with allyl chloroformate, followed by the formation of the dicyclohexylammonium salt.

Caption: Synthesis of this compound.

Methodology:

-

N-protection of Glycine:

-

Dissolve glycine in an aqueous solution of a suitable base, such as sodium bicarbonate or sodium hydroxide, in a reaction vessel.

-

Cool the solution in an ice bath.

-

Slowly add allyl chloroformate, maintaining the pH of the reaction mixture in the basic range.

-

Stir the reaction mixture at a low temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with a suitable acid (e.g., citric acid) and extract the N-allyloxycarbonyl-glycine (Alloc-Gly-OH) into an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

-

Formation of the DCHA Salt:

-

Dissolve the crude Alloc-Gly-OH in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add one equivalent of dicyclohexylamine (DCHA) with stirring.

-

The this compound salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain the purified product.

-

3.2. Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is used in Fmoc-based SPPS. The DCHA salt is typically converted to the free acid in situ during the coupling step.

Caption: Workflow for using this compound in SPPS.

Methodology for Coupling:

-

Swell the resin (e.g., Rink Amide resin) in a suitable solvent like DMF.

-

If the resin is Fmoc-protected, perform Fmoc deprotection using a solution of piperidine (B6355638) in DMF.

-

In a separate vessel, dissolve this compound and an activating agent (e.g., HBTU) in DMF.

-

Add a base such as N,N-diisopropylethylamine (DIEA) to the mixture to activate the carboxylic acid and liberate the free amine of Alloc-Gly-OH.

-

Add the activated amino acid solution to the resin and agitate for the required coupling time.

-

Wash the resin thoroughly with DMF to remove excess reagents.

3.3. Selective Deprotection of the Alloc Group

The Alloc group can be selectively removed in the presence of acid-labile (e.g., Boc, tBu) and base-labile (Fmoc) protecting groups using a palladium catalyst.

Methodology for Alloc Deprotection:

-

Wash the resin-bound peptide with a suitable solvent like dichloromethane (B109758) (DCM).

-

Prepare a solution of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a scavenger, such as phenylsilane (B129415) (PhSiH₃), in an inert solvent like DCM or THF.

-

Add the deprotection solution to the resin and agitate in an inert atmosphere (e.g., under argon or nitrogen).

-

The reaction is typically complete within 30-60 minutes.

-

Wash the resin extensively with a solvent containing a chelating agent (e.g., a solution of sodium diethyldithiocarbamate (B1195824) in DMF) to remove all traces of the palladium catalyst, followed by thorough washes with DMF and DCM.

Conclusion

This compound is a valuable reagent for peptide chemists, enabling the introduction of a glycine residue that can be selectively deprotected for further modification. While generally stable and easy to handle in its DCHA salt form, a comprehensive understanding of the potential hazards associated with its components is crucial for its safe utilization. Adherence to the recommended safety precautions and experimental protocols outlined in this guide will facilitate its effective and secure application in the synthesis of complex peptides.

References

The Versatility of Alloc-Gly-OH.DCHA in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-α-Allyloxycarbonyl-glycine dicyclohexylammonium (B1228976) salt (Alloc-Gly-OH.DCHA) is a crucial building block in modern peptide chemistry. The allyloxycarbonyl (Alloc) protecting group offers a distinct advantage due to its orthogonality with the commonly used Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups. This unique property allows for selective deprotection and subsequent modification, enabling the synthesis of complex peptides, including cyclic peptides, branched peptides, and those requiring specific side-chain functionalization. This technical guide provides a comprehensive overview of the applications of this compound, focusing on quantitative data, detailed experimental protocols, and visual representations of key chemical processes.

Data Presentation: A Comparative Overview of Alloc-Glycine Applications